molecular formula C9H9NO2 B1590862 (2-Methylbenzo[d]oxazol-5-yl)methanol CAS No. 136663-38-2

(2-Methylbenzo[d]oxazol-5-yl)methanol

Cat. No.: B1590862
CAS No.: 136663-38-2
M. Wt: 163.17 g/mol
InChI Key: ZVBPKWNJXRJGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylbenzo[d]oxazol-5-yl)methanol: is an organic compound belonging to the class of benzoxazoles, which are characterized by a fused benzene and oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methylbenzoic acid and 2-aminophenol as the primary starting materials.

  • Condensation Reaction: These materials undergo a condensation reaction in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring.

  • Reduction: The resulting benzoxazole is then reduced using lithium aluminum hydride (LiAlH4) to introduce the methanol group at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the process.

Chemical Reactions Analysis

(2-Methylbenzo[d]oxazol-5-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions at the benzene ring can introduce various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used for reduction reactions.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents such as halogens, nitric acid, and amines.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Halogenated compounds, nitro compounds, and amine derivatives.

Scientific Research Applications

(2-Methylbenzo[d]oxazol-5-yl)methanol: has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

(2-Methylbenzo[d]oxazol-5-yl)methanol: can be compared with other similar benzoxazole derivatives, such as benzoxazole-2-thiol and (2-Methylbenzo[d]oxazol-5-yl)boronic acid. While these compounds share structural similarities, this compound is unique in its methanol group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • Benzoxazole-2-thiol

  • (2-Methylbenzo[d]oxazol-5-yl)boronic acid

  • 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(2-methyl-1,3-benzoxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBPKWNJXRJGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576496
Record name (2-Methyl-1,3-benzoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136663-38-2
Record name (2-Methyl-1,3-benzoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylbenzo[d]oxazol-5-yl)methanol
Reactant of Route 2
(2-Methylbenzo[d]oxazol-5-yl)methanol
Reactant of Route 3
(2-Methylbenzo[d]oxazol-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2-Methylbenzo[d]oxazol-5-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Methylbenzo[d]oxazol-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Methylbenzo[d]oxazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.